molecular formula C21H28N4O B6762754 N-[(1-methyl-3,4-dihydro-2H-naphthalen-1-yl)methyl]-3-(1-methylimidazol-2-yl)pyrrolidine-1-carboxamide

N-[(1-methyl-3,4-dihydro-2H-naphthalen-1-yl)methyl]-3-(1-methylimidazol-2-yl)pyrrolidine-1-carboxamide

Cat. No.: B6762754
M. Wt: 352.5 g/mol
InChI Key: UABVGGITMZQSOC-UHFFFAOYSA-N
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Description

N-[(1-methyl-3,4-dihydro-2H-naphthalen-1-yl)methyl]-3-(1-methylimidazol-2-yl)pyrrolidine-1-carboxamide is a complex organic compound that features a naphthalene ring, an imidazole ring, and a pyrrolidine ring

Properties

IUPAC Name

N-[(1-methyl-3,4-dihydro-2H-naphthalen-1-yl)methyl]-3-(1-methylimidazol-2-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O/c1-21(10-5-7-16-6-3-4-8-18(16)21)15-23-20(26)25-12-9-17(14-25)19-22-11-13-24(19)2/h3-4,6,8,11,13,17H,5,7,9-10,12,14-15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UABVGGITMZQSOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2=CC=CC=C21)CNC(=O)N3CCC(C3)C4=NC=CN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methyl-3,4-dihydro-2H-naphthalen-1-yl)methyl]-3-(1-methylimidazol-2-yl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the naphthalene derivative, followed by the formation of the imidazole ring, and finally the construction of the pyrrolidine ring. Key reagents and conditions include:

    Naphthalene Derivative Formation: This step often involves Friedel-Crafts alkylation or acylation reactions.

    Imidazole Ring Formation: This can be achieved through cyclization reactions involving diamines and aldehydes or ketones.

    Pyrrolidine Ring Construction: This step may involve cycloaddition reactions or reductive amination.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methyl-3,4-dihydro-2H-naphthalen-1-yl)methyl]-3-(1-methylimidazol-2-yl)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the imidazole or naphthalene rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce different substituents on the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the rings.

Scientific Research Applications

N-[(1-methyl-3,4-dihydro-2H-naphthalen-1-yl)methyl]-3-(1-methylimidazol-2-yl)pyrrolidine-1-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a ligand for studying protein-ligand interactions.

    Medicine: It could be explored for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may find applications in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-methyl-3,4-dihydro-2H-naphthalen-1-yl)methyl]-3-(1-methylimidazol-2-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene Derivatives: Compounds such as 1-methylnaphthalene and 2-methylnaphthalene share the naphthalene ring structure.

    Imidazole Derivatives: Compounds like 1-methylimidazole and 2-methylimidazole have similar imidazole rings.

    Pyrrolidine Derivatives: Compounds such as pyrrolidine and N-methylpyrrolidine share the pyrrolidine ring structure.

Uniqueness

N-[(1-methyl-3,4-dihydro-2H-naphthalen-1-yl)methyl]-3-(1-methylimidazol-2-yl)pyrrolidine-1-carboxamide is unique due to the combination of its three distinct ring systems. This structural complexity may confer unique chemical and biological properties, making it a valuable compound for research and development.

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